molecular formula C17H17FN2O B5868447 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide

2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide

カタログ番号: B5868447
分子量: 284.33 g/mol
InChIキー: QPNDZNUSUGFZJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various neurological disorders. This drug has shown potential in preclinical studies and is currently being evaluated in clinical trials.

作用機序

2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide is a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is primarily expressed in the brain. PDE10A is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling pathways. By inhibiting PDE10A, this compound increases intracellular levels of cAMP and cGMP, leading to enhanced neuronal signaling and improved cognitive function.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to improve cognitive function in various behavioral tests, including the Morris water maze and the novel object recognition test. This compound has also been shown to reduce neuroinflammation and enhance neuroprotection in models of neurodegenerative diseases. In addition, this compound has been shown to reduce drug-seeking behavior in models of drug addiction.

実験室実験の利点と制限

2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for PDE10A, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

将来の方向性

There are several potential future directions for the development of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide. One direction is the further evaluation of its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the exploration of its potential as a treatment for drug addiction. Additionally, the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for PDE10A could lead to the development of more effective treatments for these disorders.
In conclusion, this compound is a promising drug that has shown potential in preclinical studies for the treatment of various neurological disorders. Its selective inhibition of PDE10A and its ability to cross the blood-brain barrier make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

合成法

The synthesis of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide involves the reaction of 2-(3,4-dihydro-1(2H)-quinolinyl)amine with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

科学的研究の応用

2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has been studied extensively in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. This compound has also been shown to have potential as a treatment for drug addiction.

特性

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-14-8-2-3-9-15(14)19-17(21)12-20-11-5-7-13-6-1-4-10-16(13)20/h1-4,6,8-10H,5,7,11-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDZNUSUGFZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。